molecular formula C20H26N2O2 B2668886 N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohexanecarboxamide CAS No. 955765-82-9

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohexanecarboxamide

Cat. No.: B2668886
CAS No.: 955765-82-9
M. Wt: 326.44
InChI Key: SMUMHQYGAXAWDM-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a cyclopropanecarbonyl group, a tetrahydroisoquinoline group, and a cyclohexanecarboxamide group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through methods such as acylation, methylation, and cyclization .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of several cyclic structures and a variety of functional groups .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the various functional groups present in the molecule. For example, the cyclopropanecarbonyl group might undergo reactions involving the carbonyl group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple cyclic structures could influence its boiling and melting points .

Scientific Research Applications

Synthetic Methodologies and Heterocyclic Chemistry

One of the primary scientific applications of the compound lies in its role in synthetic chemistry, particularly in the synthesis of heterocyclic compounds. Researchers have developed methods for synthesizing 5, 6, 7, 8-tetrahydropyrimido[4,5-b]-quinoline derivatives using related compounds. These methodologies often involve reactions with various reagents, highlighting the compound's versatility in facilitating the construction of complex heterocyclic structures (Elkholy & Morsy, 2006). Similarly, the synthesis of 1,2,7,7a-tetrahydro-1aH-cyclopropa[b]quinoline-1a-carboxylic acid derivatives through cyclopropanation processes underscores the role of such compounds in generating novel heterocyclic systems with potential biological applications (Szakonyi et al., 2002).

Mechanistic Studies and Catalysis

The compound's involvement in mechanistic studies and catalysis is another area of interest. For instance, research on the diastereoselective Pd(II)-catalyzed sp3 C-H arylation followed by ring opening of cyclopropanecarboxamides offers insights into the construction of anti β-acyloxy carboxamide derivatives. This process involves creating new C-O and C-C bonds with high stereocontrol, highlighting the compound's utility in detailed mechanistic and catalytic studies (Gopalakrishnan et al., 2016).

Metal Complexation and Coordination Chemistry

Furthermore, the synthesis and characterization of N-(alky(aryl)carbamothioyl)cyclohexanecarboxamide derivatives and their Ni(II) and Cu(II) complexes demonstrate the compound's potential in coordination chemistry. Such studies offer valuable information on the structural and electronic properties of metal complexes, with implications for catalysis, materials science, and potentially pharmacological research (Ozer et al., 2009).

Mechanism of Action

The mechanism of action of this compound is not clear without further information. It could potentially interact with biological systems in a variety of ways depending on its structure and functional groups .

Properties

IUPAC Name

N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2/c23-19(15-4-2-1-3-5-15)21-18-9-8-14-10-11-22(13-17(14)12-18)20(24)16-6-7-16/h8-9,12,15-16H,1-7,10-11,13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMUMHQYGAXAWDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CC3=C(CCN(C3)C(=O)C4CC4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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